molecular formula C16H15N3O3S2 B3475540 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide

3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide

Cat. No.: B3475540
M. Wt: 361.4 g/mol
InChI Key: LAACHSQUSODSFN-UHFFFAOYSA-N
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Description

3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is a benzothiazole-derived compound featuring a sulfamoyl group at position 6 of the benzothiazole ring and a phenyl-substituted propanamide chain attached via an imine linkage. The compound’s stereoelectronic properties are influenced by the (2E)-configuration, ensuring specific spatial orientation for interactions with biological targets .

Properties

IUPAC Name

3-phenyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-24(21,22)12-7-8-13-14(10-12)23-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAACHSQUSODSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.

    Formation of the Amide Bond: The final step involves the coupling of the sulfamoyl-benzothiazole derivative with 3-phenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is its antimicrobial properties. Recent studies have shown that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The sulfamoyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole showed promising results against multi-drug resistant strains of bacteria, indicating the potential of compounds like 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide in tackling antibiotic resistance .

Anti-Tubercular Activity

Another significant application is in the treatment of tuberculosis. Research has indicated that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The structural features of 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide contribute to its effectiveness against this pathogen.

Data Table: Anti-Tubercular Activity

Compound NameActivityReference
3-phenyl-N-[...]-propanamideInhibitory effect on M. tuberculosis
Benzothiazole Derivative AModerate activity
Benzothiazole Derivative BHigh activity

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study : A recent publication highlighted the efficacy of benzothiazole-based compounds in various cancer cell lines, demonstrating their potential as chemotherapeutic agents. The mechanism involves the inhibition of specific pathways critical for cancer cell survival .

Synthesis and Derivatives

The synthesis of 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide typically involves multi-step reactions starting from easily accessible precursors. The synthetic routes often focus on modifying the benzothiazole core to enhance biological activity.

Data Table: Synthetic Routes

StepReagents UsedProduct
1Aniline + Acetic Acid + BromineBenzothiazole Intermediate
2Intermediate + Chloroacetyl ChlorideSulfamoyl Derivative
3Final Reaction with Phenylpropanoic AcidTarget Compound

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzothiazole ring can participate in π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with benzothiazolylidene derivatives, differing primarily in substituents and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Weight Key Functional Groups Biological/Physicochemical Notes
3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide -SO₂NH₂ (6), -Ph (propanamide) ~350 (estimated) Sulfamoyl, phenyl, benzothiazole Enhanced solubility due to -SO₂NH₂; potential kinase inhibition
N-[(2E)-3-Ethyl-6-fluoro-1,3-benzothiazol-2(3H)-ylidene]-2-methylpropanamide -F (6), -CH₂CH₃ (3), -CH(CH₃)₂ (amide) 308.34 Fluoro, ethyl, isobutyramide Increased lipophilicity; fluorinated analogs often improve metabolic stability
N-[(2Z)-6-Ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-3-(phenylsulfonyl)propanamide -SO₂Ph (propanamide), -CH₂CH₃ (6) 388.50 Phenylsulfonyl, ethyl Higher molecular weight; sulfonyl group may enhance target affinity but reduce solubility
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide -SO₂(N-allyl)₂ (4), -OCH₂CH₃ (6) 511.60 Allylsulfamoyl, ethoxy Bulky substituents may hinder membrane permeability; ethoxy group could modulate electronic effects

Key Findings :

Substituent Impact on Solubility :

  • The sulfamoyl group (-SO₂NH₂) in the target compound enhances aqueous solubility compared to lipophilic analogs like the phenylsulfonyl derivative () .
  • Ethyl and fluoro substituents () increase metabolic stability but may reduce solubility due to hydrophobicity .

Synthetic Pathways :

  • Similar compounds (e.g., ) are synthesized via cycloaddition or nucleophilic substitution reactions. The target compound likely follows analogous routes, with sulfamoyl introduction via sulfonation of the benzothiazole precursor .

Biological Relevance :

  • Sulfamoyl-containing derivatives are associated with enzyme inhibition (e.g., carbonic anhydrase), while phenylsulfonyl variants () may target proteases or kinases .
  • Ethoxy and allyl groups () are often used to modulate electronic effects or prodrug activation .

Structural Confirmation :

1H-NMR data for related compounds () show aromatic proton peaks at δ 7.1–8.2 ppm and NH/NH₂ signals at δ 4.3–10.67 ppm, consistent with the target compound’s expected spectral profile .

Biological Activity

3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial effects, anti-inflammatory properties, and other relevant pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a benzothiazole moiety linked to a phenyl group and a sulfonamide functional group. The chemical formula is C16H16N2O3SC_{16}H_{16}N_2O_3S.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of benzothiazole derivatives, including 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.

  • Antibacterial Activity :
    • A study demonstrated that benzothiazole derivatives exhibited Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against several pathogens, indicating strong antibacterial properties .
    • Specific derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity :
    • Compounds related to this structure have shown promising antifungal activity, with some exhibiting MIC values lower than those of standard antifungal agents .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory effects of benzothiazole derivatives. For example:

  • A specific derivative exhibited up to 27.2% protection against carrageenan-induced edema in animal models, suggesting significant anti-inflammatory potential .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure of benzothiazole derivatives and their biological activity has been extensively studied. Key findings include:

  • Substituents on the benzothiazole ring significantly influence the potency of the compounds against various pathogens.
  • The presence of electron-withdrawing groups (like sulfonamides) enhances antimicrobial activity compared to their unsubstituted counterparts .

Case Study: Synthesis and Evaluation

A notable study synthesized a series of benzothiazole-based compounds, including 3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide. The synthesized compounds were evaluated for their biological activities:

  • The results indicated that certain modifications led to improved efficacy against target pathogens while maintaining low cytotoxicity in mammalian cells .

Summary Table of Biological Activities

Activity Effectiveness Reference
AntibacterialMIC: 10.7–21.4 μmol/mL
AntifungalEffective against multiple strains
Anti-inflammatoryUp to 27.2% edema protection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide
Reactant of Route 2
Reactant of Route 2
3-phenyl-N-[(2E)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidene]propanamide

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